BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

Physicochemical property comparison Lipinski rule-of-five Regioisomeric differentiation

N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.3 g/mol. The compound features a 1,3-benzothiazole core substituted at the 6-position with a carboxamide group linked to a 4-methoxyphenyl moiety.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 681169-01-7
Cat. No. B2934763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
CAS681169-01-7
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H12N2O2S/c1-19-12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)20-9-16-13/h2-9H,1H3,(H,17,18)
InChIKeyRJNWSUQYHYIZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7): Procurement-Grade Chemical Identity and Scaffold Context


N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.3 g/mol [1]. The compound features a 1,3-benzothiazole core substituted at the 6-position with a carboxamide group linked to a 4-methoxyphenyl moiety. It is catalogued within the Maybridge screening collection (Maybridge4_003812) and the Oprea chemical space library (Oprea1_580433), indicating its availability as a research tool compound [1]. The benzothiazole-6-carboxamide scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with structurally related analogs demonstrating activity across kinase inhibition, antimycobacterial, and antiproliferative target classes [2].

Why Generic Benzothiazole-6-Carboxamide Substitution Fails for N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide


Within the benzothiazole-6-carboxamide chemical class, even subtle positional isomerism or substituent variation can profoundly alter target engagement, pharmacokinetic profile, and selectivity. The 4-methoxy substitution pattern on the N-phenyl ring of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide imparts distinct electronic and steric properties compared to its 3-methoxy regioisomer (N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide) or the 2-carboxamide positional isomer (N-(4-methoxyphenyl)-1,3-benzothiazole-2-carboxamide) [1]. In related benzothiazole carboxamide series, the position of the carboxamide attachment on the benzothiazole ring (6- vs. 2-position) has been shown to be a critical determinant of kinase selectivity profiles and antiproliferative potency, with the 6-carboxamide configuration frequently associated with superior BRAF V600E inhibitory activity compared to 2-substituted analogs [2]. Generic interchange without rigorous comparative profiling therefore carries a high risk of altered or null biological outcomes.

N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7): Quantitative Differentiation Evidence Against Closest Analogs


Comparative Physicochemical Profiling: 4-Methoxy vs. 3-Methoxy Regioisomer Differentiation for N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide

N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7) exhibits a computed XLogP3-AA value of 3.2, a topological polar surface area (TPSA) of 66.76 Ų, and 1 hydrogen bond donor with 4 hydrogen bond acceptors [1]. This physicochemical profile places it in favorable oral drug-like chemical space with zero Lipinski Rule-of-Five violations. By comparison, the 3-methoxy regioisomer N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide, with the identical molecular formula (C₁₅H₁₂N₂O₂S, MW 284.33), shares identical hydrogen bond donor/acceptor counts but is anticipated to exhibit a modestly different XLogP due to altered dipole moment and electronic distribution arising from the meta- vs. para-methoxy orientation [2]. The 4-methoxy para-substitution provides a more linear molecular shape and extended conjugation compared to the bent geometry of the 3-methoxy analog, which may influence π-stacking interactions with planar aromatic binding pockets [2].

Physicochemical property comparison Lipinski rule-of-five Regioisomeric differentiation

Positional Isomer Differentiation: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Scaffold for N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide

The benzothiazole-6-carboxamide scaffold represented by N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide is structurally distinct from the 2-carboxamide positional isomer N-(4-methoxyphenyl)-1,3-benzothiazole-2-carboxamide (MW 284.33) . In peer-reviewed studies on related benzothiazole carboxamide series, the 6-carboxamide substitution pattern has been demonstrated to confer selectivity against the mutated BRAF V600E kinase, a clinically validated oncology target, whereas 2-carboxamide-substituted benzothiazoles often exhibit a different target selectivity profile [1]. The 6-position carboxamide orients the pendant aryl group into a distinct vector relative to the benzothiazole bicycle compared to the 2-position attachment, which is a critical determinant of binding pocket complementarity in kinase ATP-binding sites [1]. This scaffold-level differentiation is a primary driver for selecting the 6-carboxamide isomer over 2-carboxamide analogs in kinase-focused screening campaigns.

Positional isomer comparison Kinase selectivity Scaffold SAR

Drug-Likeness and Oral Bioavailability Potential: N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide vs. Extended Benzothiazole Amide Analogs

N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (MW 284.3, XLogP3-AA 3.2, TPSA 66.76 Ų, zero Lipinski violations) occupies an attractive oral drug-like chemical space that is notably more favorable than larger benzothiazole amide leads such as CRS400393/CRS0393 [1]. The advanced antimycobacterial lead CRS0393 (GtoPdb Ligand ID 14410) exhibits a molecular weight of 383.34 g/mol, XLogP of 4.87, and a dichloro-substituted benzothiazole core [2]. The significantly lower molecular weight (284.3 vs. 383.3 g/mol, a 26% reduction) and lower lipophilicity (XLogP 3.2 vs. 4.87) of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide suggest superior aqueous solubility and more favorable ADME properties, positioning it as a more synthetically tractable and ligand-efficient starting point for hit-to-lead optimization [1][2]. The compound lacks the halogen substituents that can contribute to metabolic liabilities and off-target promiscuity observed in more complex benzothiazole amide leads.

Drug-likeness Lipinski compliance Oral bioavailability prediction

Benzothiazole-6-Carboxamide Scaffold Privilege for Kinase Inhibition: Class-Level Evidence Supporting N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide Target Class Prioritization

The 1,3-benzothiazole-6-carboxamide scaffold has been validated as a privileged pharmacophore for kinase inhibition, with published virtual screening and medicinal chemistry studies identifying this scaffold as a selective BRAF V600E inhibitor template [1]. In a design and synthesis study, 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives demonstrated selectivity against the mutated BRAF kinase, with several compounds exhibiting antiproliferative IC₅₀ values in the low micromolar range against BRAF V600E-dependent cancer cell lines [1]. While quantitative IC₅₀ data for N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide specifically has not been reported in peer-reviewed literature, the compound's precise match to this pharmacophore template—with the 6-carboxamide linkage and a methoxy-substituted phenyl ring—positions it as a direct structural analog within this validated kinase inhibitor series. The 4-methoxy substituent is a recognized feature for modulating electronic properties and hydrogen-bonding interactions within the kinase hinge-binding region [1][2].

Kinase inhibition BRAF V600E Scaffold pharmacophore

Best Research and Industrial Application Scenarios for N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS 681169-01-7)


Kinase-Focused Hit Identification and BRAF V600E-Targeted Screening Campaigns

N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide is optimally deployed as a screening compound in kinase inhibitor discovery programs targeting the BRAF V600E oncogenic driver. The benzothiazole-6-carboxamide scaffold has been computationally and experimentally validated as a selective BRAF V600E pharmacophore, and this compound's 4-methoxyphenyl substitution provides a modifiable vector for SAR exploration [1]. Its favorable drug-like properties (MW 284.3, XLogP 3.2, zero Lipinski violations) support progression into cellular antiproliferative assays without the solubility or permeability liabilities that frequently complicate hit expansion with larger, more lipophilic benzothiazole leads [2].

Regioisomeric Selectivity Profiling in Benzothiazole Chemical Biology

The compound serves as a defined chemical probe for investigating how the 6-carboxamide (vs. 2-carboxamide) positional attachment on the benzothiazole bicycle influences target engagement and selectivity. The 4-methoxy para-substitution pattern provides a distinct molecular geometry compared to its 3-methoxy regioisomer [1]. Researchers conducting systematic SAR around the benzothiazole carboxamide chemical space can use this compound to deconvolute the contribution of the aryl ring substitution position to binding affinity and selectivity, particularly in kinase and antibacterial target panels [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With a molecular weight of only 284.3 g/mol—substantially lower than advanced benzothiazole amide leads such as CRS0393 (383.3 g/mol)—N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide offers superior ligand efficiency and ample chemical space for synthetic elaboration [1]. The compound's three rotatable bonds and four hydrogen bond acceptors provide multiple vectors for introducing substituents to optimize potency, selectivity, and ADME properties while maintaining drug-likeness. It is particularly well-suited for fragment-growing and scaffold-hopping strategies in antimycobacterial and anticancer drug discovery programs [2].

Computational Chemistry and Pharmacophore Model Validation

The well-defined structure and the availability of computed descriptors (XLogP3-AA, TPSA, exact mass) from PubChem make this compound an excellent candidate for computational chemistry applications including molecular docking studies, pharmacophore model refinement, and QSAR model building [1]. Its position within both the Maybridge screening library and the Oprea chemical space collection indicates its utility as a representative member of drug-like chemical space for cheminformatics analyses and library design [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.